2 beta-Hydroxykolavelool

Description

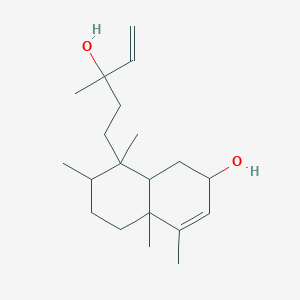

Structure

3D Structure

Properties

IUPAC Name |

(2S,4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-1,2,5,6,7,8a-hexahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3/t14-,16-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQUOCNAHKKPT-QIXFSGBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)C[C@@H](C=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies

Botanical and Microbial Sources of 2 beta-Hydroxykolavelool and Related Diterpenoids

The biosynthesis of this compound and structurally similar diterpenoids is not confined to a single domain of life, with producing organisms found in both the plant and microbial kingdoms.

Scientific literature has definitively identified the tubers of Sagittaria trifolia, commonly known as the threeleaf arrowhead, as a natural source of this compound. This plant belongs to the Alismataceae family.

Beyond this specific compound, a variety of related diterpenoids are produced by a range of organisms. Diterpenoid alkaloids, a large subgroup, are characteristic secondary metabolites of plants in the Ranunculaceae family, particularly within the genera Aconitum, Delphinium, and Consolida. The Japanese liverwort, Jungermannia infusca, has also been identified as a source of novel clerodane- and halimane-type diterpenoids. In the Lamiaceae family, Salvia cinnabarina is known to produce labdane-type diterpenoids such as trans-communic acid.

The production of kolavelool-related compounds extends to the microbial world. The bacterium Herpetosiphon aurantiacus has been shown to possess a diterpene biosynthetic gene cluster responsible for producing (+)-kolavelool and its derivative, (+)-O-methylkolavelool. Marine environments also present rich sources of diterpenoid diversity. Organisms such as soft corals of the genera Xenia and Clavularia, and various marine sponges, are known to produce a wide array of diterpenoids.

Below is an interactive data table summarizing the botanical and microbial sources of this compound and related diterpenoids.

| Compound Class | Specific Compound(s) | Source Organism(s) | Kingdom/Phylum |

| Clerodane Diterpenoid | This compound | Sagittaria trifolia | Plantae |

| Clerodane Diterpenoid | (+)-Kolavelool, (+)-O-methylkolavelool | Herpetosiphon aurantiacus | Bacteria |

| Labdane (B1241275) Diterpenoids | trans-Communic acid | Salvia cinnabarina | Plantae |

| Various Diterpenoids | Clerodane and Halimane types | Jungermannia infusca | Plantae |

| Diterpenoid Alkaloids | Various | Aconitum spp., Delphinium spp., Consolida spp. | Plantae |

| Various Diterpenoids | Various | Xenia spp., Clavularia spp., Marine Sponges | Animalia |

The organisms that produce these diterpenoids occupy diverse ecological niches and geographical locations.

Sagittaria trifolia is an aquatic perennial plant widespread across temperate and tropical wetlands in Europe and Asia. wikipedia.orgflower-db.com It typically grows in paddy fields, swamps, and along the banks of slow-moving rivers, where its tubers can develop in the muddy substrate. wikipedia.orgefloraofindia.comiucngisd.org

Herpetosiphon aurantiacus is a chemoheterotrophic, filamentous gliding bacterium. nih.gov Species of this genus are ubiquitous and have been isolated from diverse environments including algal slime in freshwater, soil, near hot springs, and marine sources. nih.govresearchgate.net Their ecological role often involves preying on other microbes through a "wolf pack" mechanism. nih.gov

The genera Aconitum , Delphinium , and Consolida (Ranunculaceae) are primarily native to the mountainous, temperate regions of the Northern Hemisphere. ox.ac.ukwikipedia.orgwikipedia.orgwikipedia.org Aconitum species are often found in the moisture-retentive but well-draining soils of mountain meadows. wikipedia.org Delphinium species inhabit a range of environments from prairies and sagebrush steppe to forests, with a significant concentration of species in the sub-alpine and alpine zones of the Himalayas. ox.ac.ukwikipedia.orgresearchgate.net Consolida species are native to Western Europe, the Mediterranean, and Asia, often found in habitats like steppes and on dry slopes. wikipedia.orgresearchgate.net

Salvia cinnabarina is native to Southern Mexico and Central America, including El Salvador, Guatemala, and Honduras. wikimedia.orgsalviaspecialist.com It thrives in rich, well-drained soils in full sun to partial shade. fbts.com

Marine genera such as Xenia and Clavularia are soft corals found in tropical waters. Xenia is native to the Indo-Pacific region, including the Red Sea and the Great Barrier Reef, inhabiting shallow seas and lagoons. aquariadise.comsaltcorner.comaquariumbreeder.com Clavularia is also found in the tropical Indo-Pacific, including the waters around Fiji, Tonga, and the Solomon Islands, where it colonizes rocky substrates in shallow reefs. sunnysidecorals.comanimalia.bio

Modern Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of pure this compound from its natural matrix requires sophisticated extraction and separation methodologies designed to handle the complexity of biological extracts.

The initial step in isolating diterpenoids involves extraction from the source material. The choice of solvent is critical and is dictated by the polarity of the target compounds. For diterpenoids, which range from non-polar to moderately polar, various organic solvents are employed. A common strategy involves using a hexane (B92381):ethyl acetate (B1210297) mixture, where a higher proportion of hexane favors the extraction of non-polar terpenes, and a higher proportion of ethyl acetate favors more polar ones.

Optimization of the extraction process is key to maximizing yield and purity. Modern techniques often surpass traditional methods like maceration or Soxhlet extraction. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are efficient modern methods that can produce high extraction yields in shorter times with less solvent. The optimization of these processes involves adjusting several parameters, as detailed in the table below.

| Extraction Method | Key Optimization Parameters | Effect on Efficiency |

| Ultrasound-Assisted Extraction (UAE) | Solvent Type & Concentration, Time, Temperature, Power, Solid-to-Liquid Ratio | Cavitation forces enhance solvent penetration and dissolution of target compounds, reducing extraction time and solvent consumption. |

| Microwave-Assisted Extraction (MAE) | Solvent Type, Time, Power, Temperature | Microwave energy directly heats the solvent and plant tissue, causing cells to rupture and release constituents more efficiently. |

| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent (e.g., ethanol) percentage | Using supercritical CO2 allows for extraction at low temperatures, preventing degradation of thermolabile compounds. Adjusting pressure and adding a co-solvent can fine-tune selectivity for specific terpenoids. |

For instance, studies on triterpenoid (B12794562) extraction have shown that optimizing factors like ethanol (B145695) concentration, ultrasonic time, and ultrasonic power can significantly increase the yield from plant materials.

Following extraction, the crude mixture contains a multitude of compounds, necessitating high-resolution separation techniques to isolate the target diterpenoid. High-Performance Liquid Chromatography (HPLC) is a cornerstone technology for this purpose. efloraofindia.com For particularly complex mixtures containing closely related structural analogues, Ultra-High-Performance Liquid Chromatography (UHPLC) offers superior resolution due to the use of columns with sub-2 µm particles. jst.go.jp

These chromatographic systems are often coupled with advanced detectors for structural elucidation:

Mass Spectrometry (MS): When connected to HPLC or UHPLC, high-resolution mass spectrometers (HRMS) can provide accurate mass data, allowing for the determination of elemental formulas. Tandem mass spectrometry (MS/MS) fragments the molecules, yielding structural information that helps in identifying known compounds or annotating novel ones. jst.go.jpavidaquatics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, NMR spectroscopy is the definitive method for determining the complete three-dimensional structure of a novel compound. Although minute amounts of a pure substance can be isolated via UHPLC, sensitive NMR technologies are often sufficient for full de novo characterization. jst.go.jp

The separation of diastereomers, which can be formed by derivatizing a chiral molecule with a chiral agent, can also be achieved with high resolution using normal or reversed-phase HPLC, facilitating the preparation of enantiopure compounds. researchgate.net

Chemodiversity and Analog Discovery from Natural Sources

The term "chemodiversity" refers to the variety of phytochemical compounds produced by organisms. ncsu.edu This diversity is not random; it is the result of evolutionary processes that select for chemical structures with specific ecological functions. The diterpenoids are a prime example of such chemodiversity, with thousands of unique structures identified. wikipedia.org

The structural diversity within this class is vast, arising from different carbocyclic skeletons and a wide array of functional group modifications (e.g., hydroxylation, methylation, glycosylation). core.ac.uk For example, within the Ranunculaceae family alone, hundreds of distinct diterpenoid alkaloids based on multiple skeletal types have been isolated. wikipedia.org This structural variation is a rich resource for analog discovery.

Natural product scaffolds serve as templates for the development of new compounds. The discovery process often involves:

Screening: Crude extracts or isolated compounds are tested for biological activity.

Isolation and Elucidation: Bioactive fractions are purified to isolate the active compound(s), whose structures are then determined.

Analog Identification: During the isolation process, structurally related but less abundant analogs are often discovered. For instance, the investigation of the Mexican sage Salvia cinnabarina led to the isolation of two previously undescribed labdane diterpenoids alongside known ones.

Synthetic Modification: The core structure of a bioactive natural product can be chemically modified to create semi-synthetic analogs with potentially improved properties.

This exploration of natural chemodiversity continues to be a highly productive avenue for discovering novel chemical entities with unique structures and functions.

Biosynthetic Pathways and Enzymatic Mechanisms

Primary Precursors and Initial Cyclization Events in Diterpenoid Biosynthesis

The formation of the foundational carbon skeleton of diterpenoids is initiated from a simple acyclic precursor through a series of highly controlled cyclization reactions.

Geranylgeranyl diphosphate (GGDP), a 20-carbon isoprenoid, serves as the universal precursor for the biosynthesis of all diterpenoids, including the kolavelool skeleton. wikipedia.orgnih.goviastate.edu GGDP itself is synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. The biosynthesis of the kolavelool core structure commences with the enzymatic cyclization of this linear GGDP molecule. nih.govnih.gov This crucial first step is catalyzed by a class of enzymes known as diterpene synthases (DiTPS).

| Precursor Molecule | Carbon Atoms | Role in Biosynthesis |

| Geranylgeranyl Diphosphate (GGDP) | 20 | Universal linear precursor for all diterpenoids. |

The initial cyclization of GGDP is a highly stereospecific process, meaning the three-dimensional arrangement of the atoms in the product is precisely controlled by the enzyme. youtube.commasterorganicchemistry.com Terpene synthases create a chiral environment within their active sites, which binds the flexible GGDP molecule in a specific conformation. This precise folding dictates the stereochemical outcome of the subsequent cyclization cascade. nih.gov The reaction proceeds through a series of carbocationic intermediates, and the enzyme guides the sequence of bond formations and rearrangements to yield a specific stereoisomer of the cyclic product. nih.gov This stereocontrol is fundamental to the biological activity of the final diterpenoid molecule.

Diterpene Synthase (DiTPS) Catalysis in Kolavelool Production

The conversion of the linear GGDP into the bicyclic kolavelool structure is typically managed by the sequential action of two distinct classes of diterpene synthases.

Diterpenoid biosynthesis relies on two main classes of DiTPS enzymes that perform different catalytic functions. nih.gov

Class II Diterpene Synthases: These enzymes initiate the cyclization cascade. They possess an acidic active site that catalyzes the protonation of the terminal double bond of GGDP, leading to a carbocation. This is followed by a series of cyclizations to form a bicyclic intermediate, such as kolavenyl diphosphate, while the diphosphate group remains attached to the molecule. nih.govnih.gov

Class I Diterpene Synthases: These enzymes typically take the cyclic diphosphate product from the Class II enzyme as their substrate. Their active site contains a characteristic aspartate-rich motif (DDXXD) that binds divalent metal ions, usually Mg²⁺. nih.gov This facilitates the ionization and removal of the diphosphate group, generating another carbocation. This intermediate can then be stabilized through deprotonation or the addition of water to yield the final diterpene hydrocarbon or alcohol. nih.govnih.gov

| Enzyme Class | Catalytic Function | Key Active Site Feature | Typical Product |

| Class II DiTPS | Initiates protonation-driven cyclization of GGDP. | Acidic residues (e.g., DxDD motif). | Cyclic diphosphate intermediate (e.g., Kolavenyl diphosphate). |

| Class I DiTPS | Catalyzes ionization of the diphosphate group and subsequent reactions. | Aspartate-rich motif (e.g., DDXXD). | Diterpene alcohol (e.g., Kolavelool) or olefin. |

The biosynthesis of the kolavelool skeleton is a prime example of the coordinated action of Class II and Class I DiTPS enzymes.

Formation of Kolavenyl Diphosphate: A Class II DiTPS first catalyzes the conversion of GGDP into the bicyclic intermediate, kolavenyl diphosphate (KPP). nih.govnih.gov For instance, in the biosynthesis of the related compound salvinorin A in Salvia divinorum, an enzyme named SdKPS was identified as a (-)-kolavenyl diphosphate synthase. nih.govwsu.edu

Formation of Kolavelool: The KPP intermediate is then dephosphorylated to form kolavelool. nih.gov This reaction is typically catalyzed by a Class I DiTPS, which removes the diphosphate group. nih.govebi.ac.uk While a specific Class I enzyme for this step has not always been identified in every organism, it is a necessary step to produce the diterpene alcohol. In some cases, endogenous plant phosphatases may also perform this conversion. nih.gov

Post-Cyclization Modifications by Tailoring Enzymes

The formation of the core kolavelool structure is not the final step in the biosynthesis of 2 beta-Hydroxykolavelool. After the initial cyclization and dephosphorylation, the kolavelool molecule undergoes further enzymatic modifications known as post-cyclization or tailoring reactions. These reactions are responsible for the vast structural diversification of natural products. nih.gov

The specific conversion of kolavelool to this compound involves a hydroxylation reaction at the C-2 position with beta-stereochemistry. This type of reaction is commonly catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases (P450s). These enzymes are known to introduce hydroxyl groups onto complex molecules with high regio- and stereospecificity. The presence of a specific P450 that recognizes the kolavelool skeleton is responsible for this final modification, completing the biosynthesis of this compound.

Synthetic Biology and Chemoenzymatic Approaches to Pathway Elucidation and Engineering

Modern biological techniques provide powerful tools for studying and manipulating biosynthetic pathways. Synthetic biology and chemoenzymatic approaches are particularly valuable for characterizing enzymes, elucidating complex pathways, and engineering the production of novel compounds.

Heterologous expression—the process of taking the genes from one organism and expressing them in another, more easily manipulated host—is a cornerstone of modern natural product research. nih.govnih.gov This strategy is essential for functionally characterizing genes that are "silent" or expressed at very low levels in their native producer. researchgate.net It also enables the engineering of pathways to improve yields or create novel derivatives.

The feasibility of this approach for genes from H. aurantiacus has been demonstrated. For instance, another terpene cyclase from this organism, Haur_2987, was successfully expressed in an actinomycete host. beilstein-journals.org This resulted in the production of the diterpene obscuronatin, confirming the gene's function and establishing a proof-of-concept for using heterologous hosts to study Herpetosiphon terpenoid biosynthesis. beilstein-journals.org The O-methylkolavelool gene cluster could similarly be expressed in a suitable host like Escherichia coli or Streptomyces to study the enzymatic cascade in a controlled environment, confirm the function of each enzyme, and potentially engineer the pathway to produce this compound by co-expressing a suitable Cytochrome P450 enzyme. nih.govnih.gov

Directed Evolution and Enzyme Engineering for Novel Analog Generation

The generation of novel analogs of this compound through biotechnological approaches is a promising frontier, leveraging the power of directed evolution and rational enzyme engineering. While specific studies targeting the enzymes responsible for this compound biosynthesis are not yet prevalent in publicly accessible research, a wealth of knowledge from closely related clerodane and other diterpenoid biosynthetic pathways provides a robust framework for future work. This section will explore the strategies and potential for engineering the diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs) involved in the biosynthesis of the kolavelool scaffold to produce novel derivatives.

The core strategy revolves around modifying the catalytic activity of key enzymes to either accept alternative substrates or to alter the cyclization and hydroxylation patterns of the natural substrate, geranylgeranyl pyrophosphate (GGPP). The primary targets for such engineering are the class II and class I diterpene synthases that form the clerodane backbone, and the subsequent CYPs that introduce hydroxyl groups.

Rational Design and Site-Directed Mutagenesis

Knowledge of the three-dimensional structure and catalytic mechanism of diTPSs allows for a rational, site-directed mutagenesis approach to alter their function. The active sites of these enzymes contain specific amino acid residues that are crucial for stabilizing carbocation intermediates and directing the complex cyclization cascade. By substituting these key residues, it is possible to reroute the biosynthetic pathway towards new products.

A compelling example of this approach is found in the study of enzymes from Salvia divinorum, which produces the clerodane diterpenoid salvinorin A, a pathway that also involves a kolavenol-like intermediate. The class II diTPS from this plant, (-)-kolavenyl diphosphate synthase (SdKPS), catalyzes the formation of (-)-kolavenyl diphosphate nih.gov. Research has shown that a single amino acid substitution in the active site of SdKPS can completely alter its product profile. Specifically, mutating a single phenylalanine residue to a histidine was sufficient to switch the enzyme's product from (-)-kolavenyl diphosphate to ent-copalyl diphosphate, the precursor for a different class of diterpenoids nih.gov.

This powerful demonstration of functional switching highlights the potential for similar targeted mutations in a putative this compound synthase system. By identifying and modifying key residues, it may be possible to generate a library of novel clerodane scaffolds.

Table 1: Exemplary Site-Directed Mutagenesis of a Clerodane-Related Diterpene Synthase (SdKPS)

| Enzyme Variant | Mutation | Substrate | Original Product | New Product | Reference |

| Wild-Type SdKPS | None | GGPP | (-)-Kolavenyl diphosphate | - | nih.gov |

| Mutant SdKPS | F299H | GGPP | (-)-Kolavenyl diphosphate | ent-Copalyl diphosphate | nih.gov |

This table is based on data from analogous clerodane biosynthetic systems and illustrates the potential for product diversification through minimal enzyme engineering.

Directed Evolution for Enhanced or Altered Activity

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with improved or novel activities.

For the generation of this compound analogs, directed evolution could be applied to both the diTPSs and the CYPs. For instance, a diTPS could be evolved to accept modified GGPP analogs as substrates, leading to the production of clerodane skeletons with novel side chains.

Similarly, the cytochrome P450 monooxygenases responsible for the hydroxylation of the kolavelool backbone are prime targets for directed evolution. These enzymes are known for their role in the regio- and stereoselective hydroxylation of complex organic molecules nih.govmdpi.comfrontiersin.org. By evolving a putative kolavelool 2-beta-hydroxylase, it would be theoretically possible to:

Shift the position of hydroxylation to other carbons on the clerodane scaffold.

Introduce multiple hydroxyl groups.

Alter the stereochemistry of the hydroxyl group (e.g., from beta to alpha).

The success of directed evolution hinges on the development of a sensitive and efficient high-throughput screen. For novel diterpenoid production, this could involve colorimetric assays, mass spectrometry-based screening, or the use of engineered microbial biosensors that respond to the presence of the desired analog.

Table 2: Potential Novel Analogs of this compound via Engineered Enzymes

| Engineering Strategy | Target Enzyme | Potential Modification | Resulting Novel Analog Class |

| Site-Directed Mutagenesis | Class II diTPS | Altered cyclization initiation | Novel stereoisomers of the clerodane skeleton |

| Site-Directed Mutagenesis | Class I diTPS | Change in carbocation quenching | Kolavelool isomers with altered double bond placement |

| Directed Evolution | Cytochrome P450 | Shift in hydroxylation regioselectivity | Poly-hydroxylated or regioisomeric hydroxy-kolavelools |

| Substrate Engineering | Class II/I diTPS | Use of unnatural GGPP analogs | Clerodanes with modified side chains |

This table presents hypothetical outcomes based on established enzyme engineering principles and successful applications in other terpenoid biosynthetic pathways.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to 2 beta-Hydroxykolavelool and Core Scaffolds

The total synthesis of a complex natural product like this compound, which features a bicyclic decalin core and multiple stereocenters, requires a carefully planned and executed strategy. The approaches to synthesizing the broader class of clerodane diterpenes offer valuable insights into how one might construct this specific molecule.

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound would logically disconnect the molecule at key positions to simplify it into more readily available starting materials. A primary disconnection would likely target the side chain at the C-9 position of the decalin core. This simplifies the target to the functionalized decalin skeleton, which is the hallmark of the clerodane family. Further disconnections of the decalin ring itself could lead to various monocyclic or acyclic precursors, depending on the chosen cyclization strategy. Common strategies for forming the decalin system in related diterpenoids involve Diels-Alder reactions, Robinson annulations, or various radical and cationic cyclizations.

Stereoselective and Enantioselective Synthetic Methodologies

Control of stereochemistry is paramount in the synthesis of clerodane diterpenes, given the numerous chiral centers. For this compound, the stereochemistry at the ring fusion and at the positions of the hydroxyl and other substituents must be precisely controlled. Methodologies to achieve this include the use of chiral starting materials from the chiral pool, asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation), and substrate-controlled diastereoselective reactions. The rigid conformation of cyclic intermediates often allows for predictable facial selectivity in subsequent transformations.

Construction of the Diterpenoid Skeleton

The construction of the core diterpenoid skeleton of this compound would be the centerpiece of its total synthesis. Strategies for the synthesis of related clerodane diterpenoids have often relied on the stereoselective construction of the decalin ring system. This can be achieved through various powerful synthetic methods. For instance, an intramolecular Diels-Alder reaction of a suitably substituted triene precursor could forge the bicyclic system in a single, stereocontrolled step. Alternatively, a stepwise approach involving the formation of one ring followed by annulation to form the second is also a common and effective strategy. The introduction of the C-2 beta-hydroxyl group could be accomplished through stereoselective reduction of a corresponding ketone or via an asymmetric hydroxylation reaction.

Semi-Synthesis and Chemical Derivatization for Structure-Activity Relationship (SAR) Probing

Once a synthetic route to the core scaffold of this compound is established, or if the natural product is available in sufficient quantities, semi-synthesis and chemical derivatization become powerful tools to explore its biological activities and to develop analogs with improved properties.

Strategic Functionalization and Analog Design

The design of analogs of this compound for SAR studies would involve systematic modifications of its structure. Key areas for functionalization would include the C-2 hydroxyl group, the side chain at C-9, and other accessible positions on the decalin core. For example, the hydroxyl group could be acylated, alkylated, or oxidized to explore the impact of steric bulk and electronic properties at this position. The furan (B31954) moiety in the side chain, common in many clerodanes, is another critical site for modification. Analogs could be designed to probe the importance of the furan ring itself, its substitution pattern, and the length and flexibility of the side chain.

Development of Novel Synthetic Methodologies Applicable to Diterpenoid Chemistry

The pursuit of elegant and efficient total syntheses of diterpenoids like this compound has spurred the development of new synthetic methods. These modern strategies often seek to mimic biosynthetic pathways or employ novel catalytic systems to achieve high levels of selectivity and atom economy.

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering the potential to construct complex molecules more efficiently by bypassing traditional pre-functionalization steps. nih.govrsc.orgnih.gov In the context of diterpenoid synthesis, C-H functionalization can provide a powerful tool for late-stage modification, allowing for the introduction of functional groups at positions that would be difficult to access through conventional methods. researchgate.netnih.govrsc.org

For a molecule such as this compound, with its numerous unactivated C-H bonds, this approach holds significant promise. Strategic C-H oxidation could be employed to introduce hydroxyl groups or other functionalities with high regioselectivity and stereoselectivity, guided by the inherent reactivity of the substrate or by sophisticated catalyst control. The development of enzymatic C-H functionalization further expands the possibilities, offering unparalleled selectivity in complex molecular settings. nih.gov

Potential Strategic C-H Functionalization Sites in the Kolavelool Core:

| Position | Type of C-H Bond | Potential Functionalization | Rationale |

| C-1 | Methine (tertiary) | Oxidation, Alkylation | Strategic position for introducing functionality to influence the decalin ring conformation. |

| C-6 | Methylene (secondary) | Hydroxylation, Amination | Introduction of polarity and potential for further derivatization. |

| C-11 | Methylene (secondary) | Oxidation | Could provide a handle for modifying the side chain. |

| C-14 | Methyl (primary) | Oxidation | Late-stage introduction of a hydroxymethyl group, common in natural diterpenoids. |

The application of these methods could significantly shorten synthetic routes to this compound and its analogues, facilitating the exploration of their structure-activity relationships.

Cascade reactions, in which a single event triggers a series of bond-forming transformations, are particularly well-suited for the rapid assembly of complex polycyclic structures like the decalin core of this compound. rsc.org These reactions often mimic biosynthetic pathways, such as the cationic cyclization of polyene precursors, to generate multiple stereocenters in a single, efficient step. researchgate.netnih.govnih.govoriprobe.com

A plausible biomimetic approach to the synthesis of the kolavelool skeleton would involve a cationic polyene cyclization. rsc.orgnih.govnih.govresearchgate.net This strategy would entail the carefully designed synthesis of an acyclic precursor that, upon activation, undergoes a programmed cascade of ring closures to form the bicyclic core. The stereochemical outcome of such a cyclization is often controlled by the geometry of the double bonds in the precursor and the nature of the cyclization initiator.

Hypothetical Cascade Cyclization for the Kolavelool Core:

A hypothetical precursor, a geranylgeraniol derivative, could be subjected to acid-mediated cyclization. The resulting cation would then trigger a cascade of ring closures to form the characteristic decalin framework of the kolavelool family. The precise substitution pattern on the acyclic precursor would be crucial for directing the cyclization to the desired clerodane skeleton.

| Initiator | Precursor | Key Transformation | Product Core |

| Brønsted or Lewis Acid | Acyclic Polyprenoid | Cationic Polyene Cyclization | Decalin Ring System |

| Radical Initiator | Unsaturated Precursor | Radical Cascade Cyclization | Bicyclic Core |

| Transition Metal Catalyst | Dienyne Precursor | Enyne Cycloisomerization Cascade | Fused Ring System |

The development of such cascade reactions not only offers a highly efficient route to the core structure of this compound but also provides a versatile platform for the synthesis of a wide range of other diterpenoid natural products.

Molecular Mechanisms of Biological Interaction and Cellular Modulation

Elucidation of Molecular and Cellular Targets

The biological effects of clerodane diterpenes are a consequence of their interactions with specific molecular and cellular targets. These interactions can range from binding to proteins to modulating the activity of enzymes, thereby initiating a cascade of cellular events.

The interaction between a small molecule like a clerodane diterpene and a protein is a critical first step in eliciting a biological response. While a specific protein-ligand interaction profile for 2 beta-Hydroxykolavelool is not available, studies on other clerodane diterpenes have identified various protein targets. For instance, certain clerodane diterpenes have been shown to interact with inflammatory and cancer-related proteins. mdpi.comresearchgate.net The nature of these interactions is often non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the binding affinity and specificity of the compound for its target protein.

Future research employing techniques such as molecular docking and affinity chromatography coupled with mass spectrometry could help in identifying the specific protein targets of this compound and characterizing the precise nature of these interactions.

Clerodane diterpenes have been shown to exhibit significant receptor binding and enzyme inhibition activities. nih.govresearchgate.net One of the most notable examples is the potent and selective agonist activity of Salvinorin A, a neoclerodane diterpene, for the κ-opioid receptor. nih.gov This interaction is responsible for its psychoactive effects and highlights the potential for clerodane diterpenes to modulate the function of G-protein coupled receptors.

Furthermore, several clerodane diterpenes have been identified as inhibitors of key enzymes involved in inflammatory pathways. mdpi.comresearchgate.net For example, compounds isolated from Polyalthia longifolia have demonstrated inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), enzymes that are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes. researchgate.net Another clerodane diterpene, 16α-Hydroxycleroda-3, 13 (14) Z-dien-15, 16-olide, has been reported as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov

| Clerodane Diterpene Compound | Target Enzyme | Observed Activity | Source Organism |

|---|---|---|---|

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid | COX-1, COX-2, 5-LOX | Inhibition | Polyalthia longifolia |

| 16-hydroxy-cleroda-3,13-dien-15-oic acid | COX-1, COX-2, 5-LOX | Inhibition | Polyalthia longifolia |

| 16α-Hydroxycleroda-3, 13 (14) Z-dien-15, 16-olide | HMG-CoA Reductase | Inhibition | Polyalthia longifolia |

Modulation of Intracellular Signaling Pathways

The interaction of clerodane diterpenes with their molecular targets can lead to the modulation of complex intracellular signaling pathways, ultimately affecting cellular functions and gene expression.

Several studies have demonstrated the ability of clerodane diterpenes to interfere with key signaling cascades. The anti-inflammatory effects of some clerodanes are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, clerodane diterpenes can suppress the production of inflammatory mediators.

Additionally, certain clerodane diterpenes have been shown to modulate other important signaling pathways, including the protein kinase B (Akt) and p38 mitogen-activated protein kinase (MAPK) pathways. mdpi.com The modulation of calcium signaling has also been implicated in the mechanism of action of some clerodane diterpenes. mdpi.com These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and inflammation.

The modulation of signaling pathways by clerodane diterpenes ultimately leads to changes in gene expression and the cellular proteome. For instance, an epoxy clerodane diterpene from Tinospora cordifolia was found to regulate the expression of the functional genes Rb1 and Mdm2, which are critical regulators of the cell cycle and tumor suppression. mdpi.com

While specific proteomic profiling studies for this compound are not available, investigating its effects on the proteome of relevant cell lines could provide valuable insights into its mechanism of action. Such studies could reveal changes in the expression levels of proteins involved in specific pathways, helping to build a comprehensive picture of the cellular response to this compound.

| Signaling Pathway | Modulating Clerodane Diterpenes | Observed Effect |

|---|---|---|

| NF-κB Signaling Pathway | Various | Inhibition |

| Akt Signaling Pathway | Various | Modulation |

| p38 MAPK Signaling Pathway | Various | Modulation |

| Calcium Signaling | Various | Modulation |

Interactions with Biological Macromolecular Structures

The biological activity of clerodane diterpenes is fundamentally dependent on their interaction with biological macromolecules, primarily proteins and nucleic acids. The structural features of clerodane diterpenes, including their decalin core and various functional groups, dictate the nature and specificity of these interactions. wikipedia.org The stereochemistry of the decalin ring junction and the substituents at various positions are critical for determining the biological activity. wikipedia.org

The interaction with these macromolecules is often through non-covalent forces, leading to conformational changes in the target molecule and subsequent modulation of its function. For example, the binding of a clerodane diterpene to the active site of an enzyme can block substrate access, leading to inhibition of its catalytic activity. Similarly, binding to a receptor can either activate or inhibit its signaling function.

Impact on Cellular Physiology in Model SystemsNo published research was found that examines the impact of 2-beta-Hydroxykolavelool on the cellular physiology of any model systems.

Due to the absence of specific research data for 2-beta-Hydroxykolavelool in these advanced biochemical and pharmacological areas, it is not possible to generate the thorough, informative, and scientifically accurate content required by the user's instructions. The creation of such an article would necessitate speculative and unverified information, which falls outside the scope of a factual and accurate response.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data on the specific chemical compound “this compound” to generate the detailed article as requested. The research findings necessary to thoroughly address the specified sections—cellular proliferation and viability, mechanisms of microbial cell disruption, and effects on inflammatory mediators—for this particular compound are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline and content requirements for "this compound". Information on related but distinct compounds cannot be substituted, as per the instructions to focus solely on the specified subject.

Future Directions and Emerging Research Avenues in Academic Diterpenoid Research

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Cryo-EM, Advanced NMR)

The precise structural and stereochemical determination of complex natural products like 2 beta-Hydroxykolavelool is fundamental to understanding their biological function. While traditional spectroscopic methods provide a solid foundation, advanced techniques offer unprecedented resolution and insight.

Cryo-Electron Microscopy (Cryo-EM): A transformative technology in structural biology, Cryo-EM is increasingly being applied to small molecules. nih.govtechnologynetworks.com Specifically, the technique of Microcrystal Electron Diffraction (MicroED) is exceptionally well-suited for natural product research. nih.gov It can determine high-resolution structures from nanocrystals, which are often the only crystalline form available for compounds isolated in minute quantities from natural sources. nih.govacs.org This is a significant advantage over traditional X-ray crystallography, which requires larger single crystals. nih.gov Future research on this compound could employ MicroED to unambiguously determine its absolute configuration, even if only trace amounts are isolated. This technique has already been used to correct previously misassigned structures of natural products, highlighting its power and reliability. chemistryworld.com

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. researchgate.net Advanced multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, ROESY) are critical for assigning the complex proton and carbon skeletons of diterpenoids. mdpi.comipb.pt For this compound, a future research direction involves combining these experimental techniques with computational modeling. Density functional theory (DFT) calculations can predict NMR parameters for potential diastereomers, and by comparing these theoretical values with experimental data, the correct stereostructure can be identified with high confidence. nih.gov This integrated approach is powerful for solving or confirming the structures of macrocyclic diterpenes where crystal structures are unavailable. nih.gov Furthermore, 2D-NMR ROESY experiments can provide insights into the spatial arrangement and intermolecular interactions of the compound with potential biological targets. nih.gov

| Technique | Specific Method | Application for this compound |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Microcrystal Electron Diffraction (MicroED) | Unambiguous determination of absolute stereochemistry from nanocrystals. |

| Advanced NMR Spectroscopy | 2D-NMR (ROESY) combined with DFT Calculations | Confirmation of relative configuration, conformational analysis, and elucidation of intermolecular interactions. |

Integration of Multi-Omics Technologies in Biosynthetic Pathway Discovery (e.g., Genomics, Metabolomics)

Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production. An integrated multi-omics approach, combining genomics, transcriptomics, and metabolomics, provides a powerful workflow for discovering the enzymes and genes involved.

This strategy has been successfully applied to elucidate the complex biosynthetic pathways of other terpenoids. mdpi.comnih.gov For instance, research on medicinal skullcaps (Scutellaria) has mapped the metabolism of clerodane diterpenes by combining genomic and biochemical data, identifying the specific diterpene synthases (diTPSs) and cytochrome P450 enzymes (P450s) involved. cell.combiorxiv.orgresearchgate.net

A similar research plan for this compound would involve:

Metabolomic Profiling: Analyzing the tissues of the source organism (e.g., Sagittaria trifolia) to confirm the presence and accumulation pattern of this compound and related potential precursors.

Transcriptome Sequencing: Identifying all expressed genes in the relevant tissues. Co-expression analysis can then be used to find candidate genes whose expression patterns correlate with the accumulation of the target compound. This would highlight potential terpene synthases, P450s, and other modifying enzymes.

Genome Sequencing: A high-quality genome assembly of the source organism provides the complete genetic blueprint, allowing for the definitive identification and characterization of gene clusters involved in diterpenoid biosynthesis. cell.combiorxiv.org

Functional Characterization: The candidate genes identified would be heterologously expressed in a host system (like Nicotiana benthamiana or yeast) to confirm their enzymatic function and verify their role in the biosynthesis of this compound.

This integrated approach not only illuminates the specific pathway but also provides insights into the evolution of specialized metabolic pathways in plants. cell.comnih.gov

Computational Chemistry and Molecular Modeling for Interaction Prediction and SAR Refinement

Computational methods are invaluable for predicting the biological targets of natural products and for refining their structures to enhance activity. For this compound, molecular docking and quantitative structure-activity relationship (QSAR) studies represent a key future research avenue.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgmdpi.com For clerodane diterpenes, docking studies have successfully identified them as inhibitors of specific enzymes, such as the sarco/endoplasmic reticulum Ca(2+)-ATPase (SERCA) pump, and have revealed key hydrophobic interactions within the binding site. nih.gov A similar approach could be used for this compound, where it could be virtually screened against a library of known protein structures to generate hypotheses about its mechanism of action. This can guide further biological testing and validation. frontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) Refinement: SAR studies explore how modifications to a chemical structure affect its biological activity. nih.gov Once a biological target for this compound is identified, computational modeling can be used to predict how changes to its functional groups (e.g., the hydroxyl groups) would affect its binding affinity and specificity. This in silico analysis can prioritize the synthesis of new derivatives with potentially improved activity, streamlining the drug discovery process.

| Computational Method | Objective | Projected Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against protein libraries. | Hypothesis generation for potential biological targets and mechanism of action. |

| 3D-QSAR Modeling | Correlate structural features with biological activity. | Guide the design of novel derivatives with enhanced potency or specificity. |

Exploration of New Natural Sources and Uncharted Biodiversity for Diterpenoid Discovery

Clerodane diterpenoids are a widespread class of secondary metabolites found in hundreds of plant species across various families, as well as in fungi, bacteria, and marine organisms. nih.gov While this compound has been identified in specific plants, a systematic exploration of uncharted biodiversity could reveal new sources of this compound or structurally related novel diterpenoids.

Future research should focus on:

Chemotaxonomic Surveys: Investigating plant genera known to produce clerodanes, such as those in the Lamiaceae and Euphorbiaceae families, for the presence of this compound.

Exploration of Extreme Environments: Fungi and bacteria from unique ecological niches are a promising source of novel bioactive compounds, including diterpenoids.

Marine Natural Products: Marine sponges and soft corals are known to produce a vast array of structurally unique diterpenoids, and represent a largely untapped resource for new clerodane scaffolds.

The discovery of new natural sources is not only important for supply but also for understanding the ecological roles and evolutionary distribution of these compounds.

Development of Sustainable Production Methods for Research Quantities

The production of valuable terpenoids is often limited by their low abundance in natural sources. nih.gov Metabolic engineering and synthetic biology offer a sustainable and scalable alternative to chemical synthesis or extraction from plants. nih.govmdpi.com

Once the biosynthetic genes for this compound are identified (as described in section 6.2), they can be introduced into a microbial chassis, such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) or bacteria (Escherichia coli). mdpi.comtandfonline.com These hosts can be engineered to efficiently convert simple sugars into the target compound.

Key strategies for developing a sustainable production platform include:

Pathway Reconstruction: Assembling the identified biosynthetic genes in a suitable microbial host.

Host Engineering: Optimizing the host's native metabolism to increase the supply of terpenoid precursors, such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

Fermentation Optimization: Developing bioprocess conditions to maximize the yield and purity of this compound.

These biotechnological approaches can provide a reliable and environmentally friendly supply of the compound for further research and development. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for confirming the structural identity of 2β-Hydroxykolavelool in purified samples?

- Methodology : Combine high-resolution mass spectrometry (HR-MS) for molecular formula verification, nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) for stereochemical analysis, and high-performance liquid chromatography (HPLC) with a chiral column to confirm enantiomeric purity. Cross-validate results with computational methods (e.g., density functional theory for NMR chemical shift predictions) .

- Key Data : Compare observed NMR shifts (e.g., δ 3.85 ppm for the β-hydroxyl proton) and HR-MS m/z values (e.g., [M+H]+ at 405.2012) against literature benchmarks.

Q. How can researchers optimize the extraction and isolation of 2β-Hydroxykolavelool from natural sources?

- Methodology : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts, followed by column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Monitor fractions using thin-layer chromatography (TLC) with vanillin-sulfuric acid staining for hydroxylated terpenoids .

- Critical Parameters : Solvent polarity, temperature (avoid thermal degradation above 40°C), and pH stability (neutral conditions preferred for labile β-hydroxyl groups).

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for 2β-Hydroxykolavelool across studies?

- Methodology :

Standardize Assays : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified HeLa or HEK293) and control for batch-to-batch compound purity (≥95% by HPLC).

Dose-Response Validation : Perform IC50/EC50 calculations with nonlinear regression models (e.g., GraphPad Prism) across ≥3 independent replicates.

Mechanistic Follow-Up : Employ RNA-seq or proteomics to identify off-target effects in conflicting studies (e.g., apoptosis vs. cytostatic outcomes) .

- Case Study : Discrepancies in anti-inflammatory activity (NF-κB inhibition vs. COX-2 upregulation) may arise from differences in cell culture media (e.g., serum-free vs. serum-containing conditions).

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of 2β-Hydroxykolavelool while mitigating metabolic instability?

- Methodology :

Stability Testing : Pre-screen compound stability in simulated gastric fluid (SGF) and liver microsomes to identify metabolic hotspots (e.g., β-hydroxyl oxidation).

Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.

Pharmacokinetic (PK) Protocol : Administer via intravenous and oral routes in rodent models, with serial blood sampling analyzed by LC-MS/MS. Calculate AUC, Cmax, and half-life (t1/2) .

- Data Interpretation : Correlate in vitro metabolic half-life (e.g., t1/2 < 30 min in microsomes) with in vivo clearance rates to prioritize structural analogs for derivatization.

Q. What computational approaches are effective for predicting the binding interactions of 2β-Hydroxykolavelool with cytochrome P450 enzymes?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model ligand-enzyme interactions, focusing on active-site residues (e.g., CYP3A4 Phe304).

MD Simulations : Perform 100-ns simulations (AMBER or GROMACS) to assess binding stability and hydrogen-bond dynamics.

QSAR Modeling : Develop quantitative structure-activity relationship models to predict inhibitory potency (Ki) from molecular descriptors (e.g., LogP, polar surface area) .

- Validation : Compare predicted Ki values with in vitro CYP inhibition assays (fluorometric or LC-MS-based).

Experimental Design & Data Integrity

Q. How should researchers handle batch-to-batch variability in 2β-Hydroxykolavelool synthesis?

- Quality Control Framework :

In-Process Checks : Monitor reaction intermediates via TLC and inline FTIR for carbonyl (C=O) and hydroxyl (-OH) signatures.

Post-Synthesis : Characterize each batch with ≥95% purity (HPLC) and identical 1H-NMR profiles (±0.05 ppm tolerance).

Documentation : Maintain a batch record with raw spectral data and reaction conditions (e.g., temperature, catalyst loading) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data involving 2β-Hydroxykolavelool?

- Analysis Workflow :

Normalization : Express viability as a percentage of vehicle-treated controls.

Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude technical anomalies.

Curve Fitting : Use a four-parameter logistic model (4PL) to calculate IC50 values with 95% confidence intervals.

Cross-Study Comparisons : Apply meta-analysis tools (e.g., RevMan) to harmonize heterogeneous datasets .

Ethical & Reporting Standards

Q. How can researchers ensure ethical rigor when reporting negative or inconclusive results for 2β-Hydroxykolavelool bioactivity?

- Guidelines :

Full Disclosure : Publish raw datasets (e.g., deposited in Zenodo or Figshare) alongside processed results.

Contextualization : Discuss potential confounding factors (e.g., compound degradation, assay sensitivity limits) in the "Limitations" section.

Ethical Alignment : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite relevant negative-result repositories (e.g., Journal of Negative Results in BioMedicine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.